羟基托拉塞米

描述

Hydroxy Torsemide is a derivative of Torsemide, a potent loop diuretic belonging to the sulfonylurea class. It has been in clinical use in the United States since 1993 and is primarily used for the treatment of edema associated with congestive heart failure, renal disease, or hepatic disease. Torsemide works by inhibiting the reabsorption of sodium and water in the kidneys, leading to increased urine production. Although adverse reactions to Torsemide are generally uncommon and mild, there have been reports of photosensitive lichenoid reactions, which are rare and represent a localized photoallergic cell-mediated hypersensitivity reaction to the drug .

Synthesis Analysis

The synthesis of Torsemide and its derivatives, such as Hydroxy Torsemide, is not detailed in the provided papers. However, the oxidation of Torsemide by hexacyanoferrate (III) in an aqueous alkaline medium has been studied, which could be relevant to the synthesis or degradation pathways of Torsemide derivatives. This reaction has been observed both in the presence and absence of a ruthenium (III) catalyst .

Molecular Structure Analysis

The molecular structure of Torsemide is not explicitly discussed in the provided papers. However, the presence of a sulfonylurea moiety is a key structural feature that contributes to its pharmacological activity. The molecular interactions and potential epitopes that may be involved in hypersensitivity reactions, such as the photosensitive lichenoid reaction described, are not well understood .

Chemical Reactions Analysis

The chemical behavior of Torsemide under oxidative conditions has been studied. Specifically, the kinetics of the oxidation of Torsemide by hexacyanoferrate (III) in an alkaline medium have been analyzed. The reaction follows a stoichiometry ratio of 1:2 between Torsemide and hexacyanoferrate (III), with the rate of reaction increasing in the presence of a ruthenium (III) catalyst. The reaction kinetics suggest a first-order reaction for both Torsemide and hexacyanoferrate (III), with the rate increasing with higher alkaline concentrations and catalyst presence .

Physical and Chemical Properties Analysis

The physical and chemical properties of Torsemide, such as solubility, stability, and reactivity under various conditions, are important for its pharmacokinetics and pharmacodynamics. While the provided papers do not give a comprehensive analysis of these properties, the kinetic study of Torsemide's oxidation provides some insight into its chemical reactivity and stability. The activation parameters of the reaction and the effect of temperature on the rate of reaction have been identified, which can be useful in understanding the stability of Torsemide in different environments .

科学研究应用

1. 缓释药物制剂

Karra (2018) 的一项研究探讨了托拉塞米缓释微丸的制剂。这些微丸被设计为将药物释放时间延长至 24 小时,从而提高患者依从性和生物利用度。该研究突出了聚合物在药物制剂中的成功应用,展示了托拉塞米在缓释药物中的潜力 (Karra, 2018).

2. 药代动力学和遗传多态性

Jeong 等人 (2022) 进行了托拉塞米的群体药代动力学建模,并考虑了遗传多态性。这项研究强调了个性化药物治疗的重要性,考虑到 CYP2C9 和 OATP1B1 多态性等遗传因素如何影响托拉塞米的药代动力学 (Jeong 等人,2022).

3. 生理药代动力学-药效学建模

在 Jeong 等人 (2022) 的另一项研究中,生理药代动力学-药效学 (PBPK-PD) 建模被用来了解托拉塞米在不同人群中的作用。这项研究对于个性化医疗做出了重大贡献,提供了疾病和遗传变异如何影响药物治疗的见解 (Jeong 等人,2022).

4. 缓蚀剂

Kumar 和 Karthikeyan (2013) 研究了托拉塞米的一个有趣的应用,即将其用作酸性环境中低碳钢的缓蚀剂。这项研究扩展了托拉塞米的用途,使其超出医学应用,证明了其在工业环境中的有效性 (Kumar & Karthikeyan, 2013).

5. 分析和定量方法

Bhadja 等人 (2014) 的一项研究开发了一种高效薄层色谱法来估算药物形式中的托拉塞米。这对于质量控制和确保药物中的正确剂量至关重要 (Bhadja 等人,2014).

6. 心力衰竭治疗评估

Abraham 等人 (2019) 在一项荟萃分析中比较了心力衰竭患者中托拉塞米和呋塞米的疗效。该研究强调了托拉塞米相对于呋塞米的潜在益处,包括改善的功能状态和降低心脏死亡率 (Abraham 等人,2019).

安全和危害

未来方向

Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of torsemide . The PBPK-PD model established in this study is expected to be utilized for various clinical cases involving torsemide application in the future, enabling optimal drug therapy .

属性

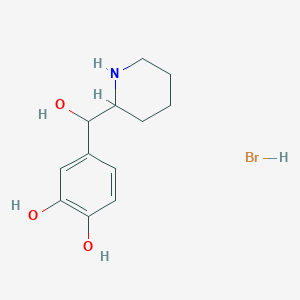

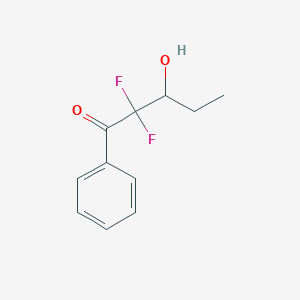

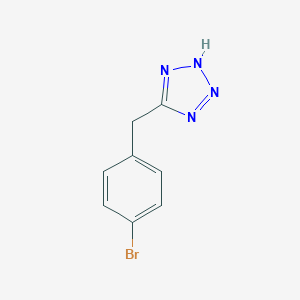

IUPAC Name |

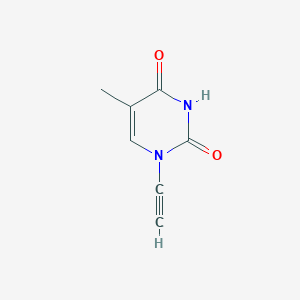

1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYVLAMJCQZUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560767 | |

| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Torsemide | |

CAS RN |

99300-68-2 | |

| Record name | 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)